4-Butoxybenzohydrazide

Lipophilicity XLogP3 Structure-Property Relationship

4-Butoxybenzohydrazide (CAS 64328-61-6) is a para-alkoxy-substituted benzohydrazide derivative with the molecular formula C₁₁H₁₆N₂O₂ and a molecular weight of 208.26 g/mol. The compound features a butoxy (–OC₄H₉) chain at the 4-position of the aromatic ring, positioning it within the homologous 4-alkoxybenzohydrazide series.

Molecular Formula C11H16N2O2
Molecular Weight 208.26 g/mol
CAS No. 64328-61-6
Cat. No. B1331719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Butoxybenzohydrazide
CAS64328-61-6
Molecular FormulaC11H16N2O2
Molecular Weight208.26 g/mol
Structural Identifiers
SMILESCCCCOC1=CC=C(C=C1)C(=O)NN
InChIInChI=1S/C11H16N2O2/c1-2-3-8-15-10-6-4-9(5-7-10)11(14)13-12/h4-7H,2-3,8,12H2,1H3,(H,13,14)
InChIKeyDTSNDHRSCBHKGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Butoxybenzohydrazide (CAS 64328-61-6): Structural Baseline for Alkoxy-Substituted Benzohydrazide Procurement


4-Butoxybenzohydrazide (CAS 64328-61-6) is a para-alkoxy-substituted benzohydrazide derivative with the molecular formula C₁₁H₁₆N₂O₂ and a molecular weight of 208.26 g/mol [1]. The compound features a butoxy (–OC₄H₉) chain at the 4-position of the aromatic ring, positioning it within the homologous 4-alkoxybenzohydrazide series. Its predicted lipophilicity (XLogP3 = 2.6) and melting point range (111–113 °C) distinguish it from shorter-chain analogs [1]. The compound is primarily utilized as a synthetic intermediate in medicinal chemistry and materials science applications, including the preparation of hydrazones, triazoles, semicarbazides, and liquid crystalline mesogens .

Why Generic 4-Alkoxybenzohydrazide Substitution Is Not Feasible: Chain-Length-Dependent Property Gradients


Within the 4-alkoxybenzohydrazide homologous series, the alkoxy chain length directly governs key physicochemical properties, including lipophilicity, melting point, and molecular recognition behavior. A computed XLogP3 gradient spans from 0.2 (methoxy) to 2.6 (butoxy), representing a more than 10-fold difference in predicted partition coefficient [1]. This lipophilicity shift alters organic-phase solubility profiles and membrane partitioning potential. Concurrently, the 25 °C melting point reduction observed when extending from methoxy to butoxy reflects substantive differences in crystal lattice energy that affect handling, formulation, and purification workflows . Consequently, generic substitution among homologs without performance verification introduces uncontrolled variability in synthetic reactivity, biological assay outcomes, and material phase behavior. The quantitative evidence below establishes the measurable property differentials that necessitate compound-specific selection.

Quantitative Differentiation Evidence for 4-Butoxybenzohydrazide vs. Closest 4-Alkoxy Analogs


Computed Lipophilicity Gradient Across the 4-Alkoxybenzohydrazide Homologous Series

Computed XLogP3 values for the 4-alkoxybenzohydrazide series reveal a consistent logP increase of approximately 0.5–1.5 units per methylene extension. 4-Butoxybenzohydrazide (XLogP3 = 2.6) exhibits a 2.4-unit higher lipophilicity compared to 4-methoxybenzohydrazide (XLogP3 = 0.2), and a 1.5-unit increase over 4-propoxybenzohydrazide (XLogP3 = 1.1). This represents a predicted >250-fold difference in octanol/water partition coefficient between the methoxy and butoxy derivatives, calculated from the logP difference (ΔlogP × log₁₀) [1].

Lipophilicity XLogP3 Structure-Property Relationship

Melting Point Differential in 4-Alkoxybenzohydrazide Homologs and Implications for Solid-State Handling

Reported melting point ranges demonstrate a substantial decrease with increasing alkoxy chain length. 4-Butoxybenzohydrazide melts at 111–113 °C, compared to 138 °C for 4-methoxybenzohydrazide (Δmp ≈ −25 °C) and 124–127 °C for 4-ethoxybenzohydrazide (Δmp ≈ −13 °C). The progressive melting point reduction indicates that the longer butoxy chain disrupts crystal packing efficiency relative to the methoxy and ethoxy analogs .

Melting Point Crystal Lattice Energy Solid-State Properties

Molecular Weight Gradient and Its Procurement Consequences

The molecular weight increases systematically from 166.18 g/mol (methoxy) to 208.26 g/mol (butoxy), a 25.3% mass increase. This differential directly impacts the mass of compound required for equimolar reactions: preparing 10 mmol of 4-butoxybenzohydrazide requires 2.08 g versus 1.66 g for the methoxy analog. This affects procurement quantity calculations, shipping cost per mole, and concentration unit conversions in assay preparation [1].

Molecular Weight Molar Mass Stoichiometry

Differential Hydrogen Bonding and Rotatable Bond Capacity Affecting Molecular Recognition

While all 4-alkoxybenzohydrazides share identical hydrogen bond donor (2) and acceptor (3) counts, the rotatable bond count increases from 2 (methoxy) to 5 (butoxy). The butoxy derivative's three additional rotatable bonds confer greater conformational flexibility in solution, which can influence binding entropy in target engagement and crystal packing in solid-state formulations. Topological polar surface area (TPSA) remains constant at 64.4 Ų across the series, indicating that passive membrane permeability differences are driven by lipophilicity rather than polarity [1].

Hydrogen Bonding Rotatable Bonds Molecular Recognition

Evidence-Backed Procurement Scenarios for 4-Butoxybenzohydrazide


Medicinal Chemistry: Lead Optimization Requiring Enhanced Lipophilicity for Membrane Permeability

In medicinal chemistry campaigns where the benzohydrazide scaffold requires increased logP to improve passive membrane permeability or blood-brain barrier penetration, 4-butoxybenzohydrazide (XLogP3 = 2.6) offers a quantifiable advantage over 4-methoxybenzohydrazide (XLogP3 = 0.2). The predicted >250-fold increase in octanol/water partitioning makes the butoxy analog the appropriate choice for exploring hydrophobic pocket interactions without altering the core benzohydrazide pharmacophore. Procurement should prioritize this compound when the synthetic target demands a logP in the 2–3 range.

Liquid Crystal and Mesogen Research: Tailoring Smectic Phase Behavior via Terminal Alkoxy Chain Length

4-Butoxybenzohydrazide serves as a key precursor for mesogenic hydrazone and oxadiazoline derivatives exhibiting enantiotropic smectic B (SmB) phases . Comparative studies fixing 4-methoxy or 4-butoxy substituted phenyl rings demonstrate that the butoxy chain promotes distinct mesophase behavior, including combined SmB and nematic (N) phases in certain series. Researchers developing liquid crystalline materials should select the butoxy-substituted precursor when the target application requires smectic layering with broader mesophase temperature ranges.

Antimicrobial Derivative Synthesis: Semicarbazide and Triazole Library Construction

Patented 1-substituted benzoyl-4-fatty acylsemicarbazide derivatives utilize 4-butoxybenzohydrazide as a synthetic intermediate to generate compounds with inhibitory activity against Gram-positive bacteria, including methicillin-resistant strains . Additionally, 4-alkoxyphenyl-substituted 1,2,4-triazol-3-ones synthesized from alkoxybenzohydrazides have demonstrated anticonvulsant activity [1]. The butoxy chain length contributes to both the steric and hydrophobic properties identified as key determinants of biological activity in these compound classes.

Solid-Form Screening and Crystallization Process Development: Lower Melting Point Advantage

With a melting point of 111–113 °C — approximately 25 °C lower than 4-methoxybenzohydrazide — 4-butoxybenzohydrazide offers practical advantages in solvent-free melt reactions, hot-melt extrusion formulations, and recrystallization optimization . Procurement teams screening solid forms should consider that the reduced lattice energy may facilitate co-crystal formation and polymorph discovery under milder thermal conditions compared to shorter-chain homologs.

Technical Documentation Hub

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